molecular formula C11H11N3 B1267763 4-N-pyridin-4-ylbenzene-1,4-diamine CAS No. 60172-08-9

4-N-pyridin-4-ylbenzene-1,4-diamine

Cat. No.: B1267763
CAS No.: 60172-08-9
M. Wt: 185.22 g/mol
InChI Key: BGFGRYYEROKAHI-UHFFFAOYSA-N
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Description

4-N-pyridin-4-ylbenzene-1,4-diamine is an organic compound with the molecular formula C26H20N6. It is a derivative of benzene and pyridine, characterized by the presence of two amino groups attached to the benzene ring and a pyridine ring attached to one of the amino groups. This compound is known for its versatility in forming stable complexes with various metals, making it a valuable ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-N-pyridin-4-ylbenzene-1,4-diamine can be synthesized through a one-step reaction involving 4,4’-bipyridine and 1,4-dibromobenzene. The reaction typically occurs in the presence of a palladium catalyst under an inert atmosphere, such as nitrogen or argon. The reaction conditions include heating the mixture to a temperature range of 100-150°C for several hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is typically ensured through recrystallization and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-N-pyridin-4-ylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-N-pyridin-4-ylbenzene-1,4-diamine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: Similar structure but with additional pyridine rings.

    1,4-Bis[bis(4-pyridinyl)amino]benzene: Another derivative with multiple pyridine groups.

Uniqueness

4-N-pyridin-4-ylbenzene-1,4-diamine is unique due to its specific arrangement of amino and pyridine groups, which confer distinct chemical reactivity and coordination properties. This uniqueness makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials .

Properties

IUPAC Name

4-N-pyridin-4-ylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFGRYYEROKAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301854
Record name MLS002920717
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60172-08-9
Record name MLS002920717
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002920717
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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